Cas no 1691839-13-0 (2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde)

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1691839-13-0
- 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
- EN300-1293363
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- Inchi: 1S/C10H6BrFN2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H
- InChI Key: BSPCXSDGWKFKAT-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C1C=CC=C(C=1C=O)F
Computed Properties
- Exact Mass: 267.96475g/mol
- Monoisotopic Mass: 267.96475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 34.9Ų
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293363-1.0g |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1293363-5.0g |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-1293363-0.05g |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-1293363-0.5g |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-1293363-1000mg |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 1000mg |
$414.0 | 2023-09-30 | ||
Enamine | EN300-1293363-2500mg |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 2500mg |
$810.0 | 2023-09-30 | ||
Enamine | EN300-1293363-10000mg |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 10000mg |
$1778.0 | 2023-09-30 | ||
Enamine | EN300-1293363-100mg |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 100mg |
$364.0 | 2023-09-30 | ||
Enamine | EN300-1293363-250mg |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 250mg |
$381.0 | 2023-09-30 | ||
Enamine | EN300-1293363-10.0g |
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde |
1691839-13-0 | 10g |
$3131.0 | 2023-05-23 |
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde Related Literature
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Additional information on 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde (CAS No. 1691839-13-0): A Comprehensive Overview
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde (CAS No. 1691839-13-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde consists of a benzaldehyde moiety substituted with a 4-bromo-1H-pyrazol-1-yl group and a fluorine atom at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the importance of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde in the context of drug discovery. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent inhibitory activity against specific kinases, which are key enzymes involved in various cellular processes, including signal transduction and cell cycle regulation. This finding suggests that 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde could serve as a lead compound for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
In addition to its kinase inhibitory properties, 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has been investigated for its potential as a scaffold for the synthesis of more complex molecules. The bromine atom at the 4-position of the pyrazole ring provides a convenient handle for further functionalization, allowing chemists to introduce a wide range of substituents to modulate the compound's biological activity and pharmacokinetic properties. This flexibility is crucial in the iterative process of drug design and optimization.
The synthetic accessibility of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has also been well-documented. A robust and scalable synthetic route has been developed, enabling researchers to produce this compound in sufficient quantities for both preclinical and clinical studies. The synthesis typically involves a series of well-established reactions, including bromination, fluorination, and coupling reactions, which can be performed under mild conditions with high yields.
In terms of biological evaluation, 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has shown promising results in various in vitro and in vivo models. For example, it has been reported to exhibit significant antiproliferative effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. These effects are attributed to its ability to disrupt key signaling pathways involved in cell growth and survival.
Beyond its direct therapeutic applications, 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has also been explored as a tool compound in chemical biology research. Its unique structure makes it an ideal probe for studying protein-protein interactions and enzyme inhibition mechanisms. By using this compound as a molecular scaffold, researchers can gain insights into the structural basis of ligand-receptor interactions and identify new targets for therapeutic intervention.
The safety profile of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde is another critical aspect that has been evaluated extensively. Preclinical toxicology studies have indicated that this compound is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed in animal models. However, further investigations are necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde (CAS No. 1691839-13-0) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potent biological activity and synthetic accessibility, make it an attractive candidate for further development as a therapeutic agent or tool compound. Ongoing research efforts are likely to uncover additional applications and optimize its properties for clinical use.
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